Fradic acid A
Overview
Description
“Fradic acid A” is a compound that was isolated from marine Streptomyces fradiae strain PTZ0025 . It was found to be new and named as “this compound” along with other compounds .
Molecular Structure Analysis
The molecular structure of “this compound” was established by extensive nuclear magnetic resonance (NMR) and high-resolution electron spray ionization mass spectroscopy (HRESIMS) analyses .
Scientific Research Applications
Antimicrobial and Antitumor Activities
Fradic acid A, identified in marine Streptomyces fradiae, has demonstrated significant antimicrobial and antitumor properties. Specifically, compounds including this compound exhibited in vitro antimicrobial activity against Staphylococcus aureus and significantly inhibited the growth of colon cancer and glioma cells. Fradimycin B, a related compound, was found to induce apoptosis and cell cycle arrest in tumor cells, highlighting the potential of these marine natural products in antimicrobial and cancer therapies (Xin et al., 2012).
Antioxidant Properties
While the specific application of this compound as an antioxidant was not detailed in the papers found, the broader field of antioxidants, including phenolic compounds, has been extensively studied. Methods such as the Ferric Reducing Antioxidant Power (FRAP) test have been used to determine the antioxidant capacity of various compounds, which may include this compound or its analogs. These methods are crucial in analyzing antioxidants in complex samples, potentially including this compound (Munteanu & Apetrei, 2021).
Phytochemical Profile and Health Benefits
In studies of phytochemical profiles and health benefits, phenolic compounds such as ferulic acid have been identified. These compounds are known for their health benefits, including antioxidant properties. While this compound was not specifically mentioned, its classification as a polyene acid suggests potential overlap in properties and applications with other phenolic compounds (Ojo et al., 2022).
Properties
IUPAC Name |
(2S,4S,5S)-4-[(1E,3E,5E)-6-carboxyhexa-1,3,5-trienyl]-2,5-dimethyl-1,3-dioxolane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c1-9-10(19-13(2,18-9)12(16)17)7-5-3-4-6-8-11(14)15/h3-10H,1-2H3,(H,14,15)(H,16,17)/b4-3+,7-5+,8-6+/t9-,10-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBJCRSEGUSGHK-SGKIGDJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(O1)(C)C(=O)O)C=CC=CC=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](O[C@@](O1)(C)C(=O)O)/C=C/C=C/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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